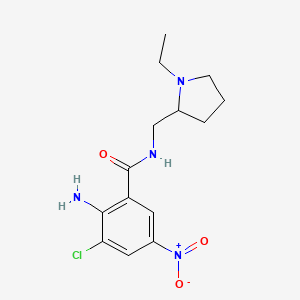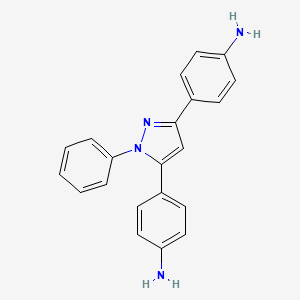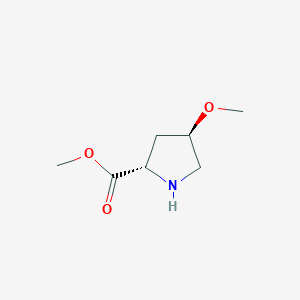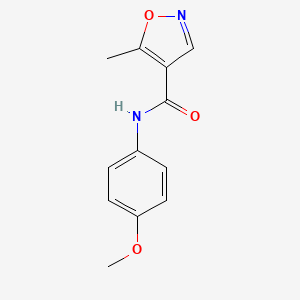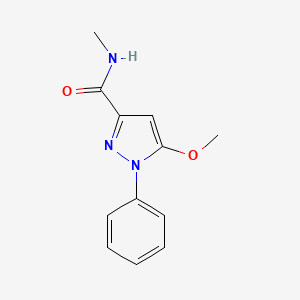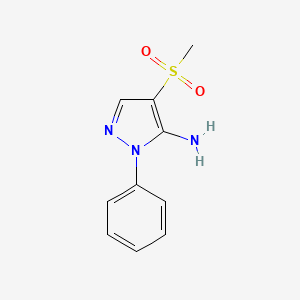
4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methylsulfonyl group attached to the phenyl ring and an amine group at the 5-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylsulfide derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of inflammatory diseases due to its ability to inhibit specific pathways involved in inflammation.
Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: Another compound with a methylsulfonyl group, used in organic synthesis and pharmaceuticals.
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Methylsulfonylmethane (MSM): A dietary supplement with anti-inflammatory properties.
Uniqueness
4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine stands out due to its specific structure, which combines the pyrazole ring with a methylsulfonyl group and an amine group. This unique combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and development in multiple fields.
Propriétés
Numéro CAS |
879885-19-5 |
|---|---|
Formule moléculaire |
C10H11N3O2S |
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
4-methylsulfonyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)9-7-12-13(10(9)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
Clé InChI |
VUMRXXRGRHQGPZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


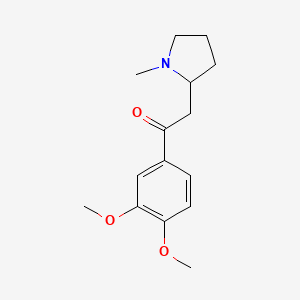
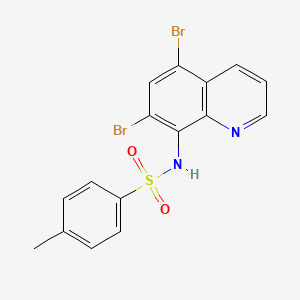
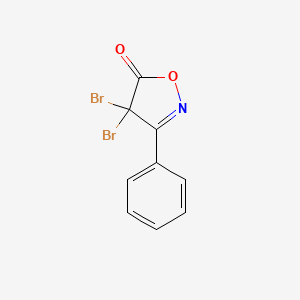
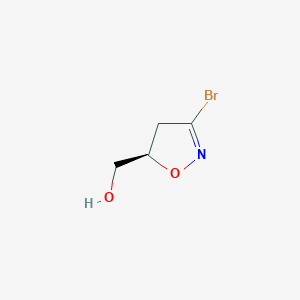
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)
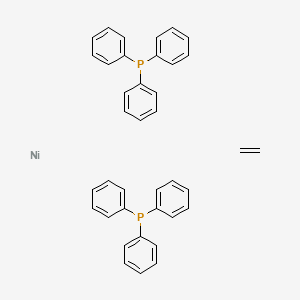
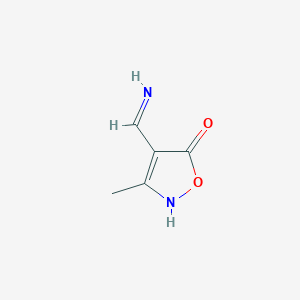
![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)
